molecular formula C17H17NO4 B1353788 Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate CAS No. 77234-00-5

Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

Cat. No. B1353788
CAS RN: 77234-00-5
M. Wt: 299.32 g/mol
InChI Key: ZRODZECCHZZHBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate is a chemical compound with the molecular formula C17H17NO4 . The dihedral angle between the benzene and pyridine rings is 75.51° . The benzene and pyridine rings are both approximately planar .


Molecular Structure Analysis

The molecular structure of Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate has been studied using single-crystal X-ray diffraction . The benzene and pyridine rings are both approximately planar, indicating that the pyridine N atom is not protonated .

Scientific Research Applications

Synthesis Techniques

The synthesis of Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate involves a stepwise process, beginning with the Hantzsch reaction to prepare diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, followed by aromatization to obtain the desired compound. This process highlights its foundational role in creating complex pyridine derivatives through chemical reactions (Li Gong-chun, 2013).

Coordination Chemistry

In coordination chemistry, Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate (H2L) has been employed to assemble metal-organic coordination polymers, demonstrating its utility in creating novel materials with potential applications in catalysis, photoluminescence, and material science. These polymers show interesting structural and functional properties, including unusual disorders and photoluminescence at room temperature (Kun-Lin Huang, 2008).

Antimicrobial Evaluation

Synthetic approaches have led to the creation of derivatives like diethyl 1,4-dihydro-2,6-dimethyl-4-(3-aryl-1-phenyl-4-pyrazolyl)pyridine-3,5-dicarboxylates, which were evaluated for their antimicrobial properties. This research contributes to the exploration of new chemotherapeutic agents and underscores the compound's relevance in developing new antimicrobial drugs (O. Prakash et al., 2011).

Photophysical Properties

Research into the photophysical properties of related pyridine derivatives, such as the study of aminostyryl terpyridine derivatives, sheds light on the potential applications of Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate in the field of photophysics and materials science. These studies provide insight into the electronic properties and fluorescence behavior of pyridine derivatives, which could inform future applications in optical and electronic devices (P. Song et al., 2011).

properties

IUPAC Name

dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-10-13(16(19)21-3)15(12-8-6-5-7-9-12)14(11(2)18-10)17(20)22-4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRODZECCHZZHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449818
Record name 2,6-Dimethyl-4-phenyl pyridine-3,5-dicarboxylic acid dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

CAS RN

77234-00-5
Record name 2,6-Dimethyl-4-phenyl pyridine-3,5-dicarboxylic acid dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Over a suspension of 119 g (0.1 mol) of pyridinium chlorochromate absorbed on alumina in 330 ml of CH2Cl2, 10 g (0.033 mol) of 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester were portionwise added with stirring. The mixture was maintained with stirring at room temperature for 8 hours. The remaining solid was eliminated by filtration, and the liquid was washed with water (3×500 ml), dried over anh. Na2SO4, and concentrated at reduced pressure, to dryness. The product was obtained as a solid, (mp 133-5° C., MeOH) with a yield of 75%.
Quantity
119 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.